molecular formula C13H20N2O4S3 B2636630 1-(Cyclopropylsulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)piperazine CAS No. 1219842-58-6

1-(Cyclopropylsulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)piperazine

Cat. No. B2636630
M. Wt: 364.49
InChI Key: VYAAWDVELFFCFP-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)piperazine, also known as CTSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

  • Serotonin Receptor Ligands : Piperazinyl derivatives, including those similar to the queried compound, have been identified as having high binding affinities for serotonin receptors, particularly the 5-HT(6) receptor. These compounds are of interest due to their potential applications in treating neurological disorders (Park et al., 2011).

  • Antibacterial Agents : Compounds with a piperazinyl group have shown effectiveness as antibacterial agents. Specifically, certain piperazinyl derivatives have displayed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

  • Anticancer and Antituberculosis Studies : Certain cyclopropyl and piperazin-1-yl methanone derivatives have shown promising in vitro anticancer and antituberculosis activities. This suggests potential applications in developing therapies for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

  • Adenosine Receptor Antagonists : A series of piperazine-1-sulfonylphenylxanthines, structurally similar to the compound , have been developed as adenosine A2B receptor antagonists. These compounds have shown high affinity and selectivity, which is significant for potential therapeutic applications (Borrmann et al., 2009).

  • Antipsychotic Agents : Piperazin-1-yl-phenyl-arylsulfonamides, structurally related to the compound, have been synthesized and identified as high-affinity ligands for serotonin receptors, displaying potential as atypical antipsychotic agents (Park et al., 2010).

  • Anticancer Evaluation : Polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, have been studied for their anticancer activity. These compounds have shown efficacy against a variety of cancer cell lines (Turov, 2020).

properties

IUPAC Name

1-cyclopropylsulfonyl-4-(5-ethylthiophen-2-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S3/c1-2-11-3-6-13(20-11)22(18,19)15-9-7-14(8-10-15)21(16,17)12-4-5-12/h3,6,12H,2,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAAWDVELFFCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylsulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)piperazine

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